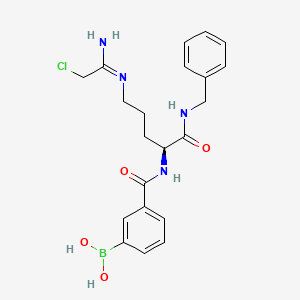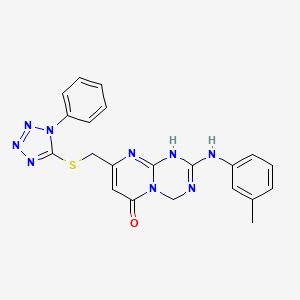![molecular formula C14H25F3N2O5 B12374931 (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The trifluoroacetic acid component adds to the compound’s stability and solubility in various solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid typically involves multiple steps:
Isotopic Labeling: The starting materials are isotopically labeled amino acids, which are synthesized using ^15N and ^13C precursors.
Peptide Bond Formation: The labeled amino acids undergo peptide bond formation through condensation reactions, often facilitated by coupling reagents like EDCI or DCC.
Protection and Deprotection: Protecting groups are used to prevent side reactions during synthesis. These groups are later removed under specific conditions.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, ensuring the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, using automated synthesizers, and employing large-scale purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
Chemistry
The isotopically labeled compound is used in NMR spectroscopy to study molecular structures and dynamics. It helps in understanding reaction mechanisms and molecular interactions.
Biology
In biological research, the compound is used to trace metabolic pathways and protein interactions. The isotopic labels allow for precise tracking of the compound within biological systems.
Medicine
The compound can be used in drug development and pharmacokinetics studies to understand the distribution and metabolism of drugs.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique isotopic labeling provides insights into reaction mechanisms and material properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to study these interactions in detail, revealing the pathways and mechanisms involved. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent reactions.
相似化合物的比较
Similar Compounds
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid: Similar structure but without isotopic labeling.
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-methylpentanoyl]amino]-3-methylpentanoic acid: Labeled with ^15N but not ^13C.
Uniqueness
The unique combination of ^15N and ^13C labeling in (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid allows for detailed studies of molecular interactions and pathways. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
属性
分子式 |
C14H25F3N2O5 |
|---|---|
分子量 |
365.30 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,11+1,13+1; |
InChI 键 |
HLGNYRXYXQCEQW-PARMHCJRSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)N[13C](=O)[13C@H]([13CH2][13CH]([13CH3])[13CH3])[15NH2].C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
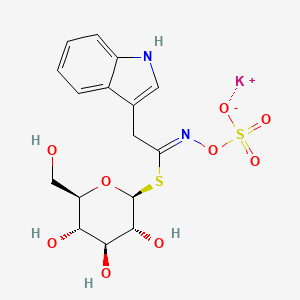
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)

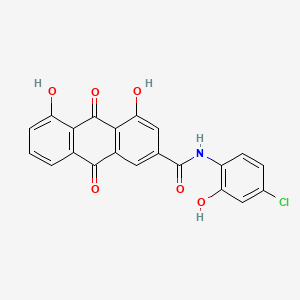
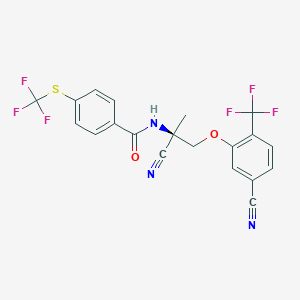
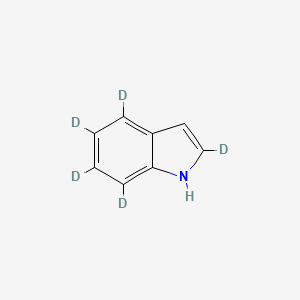
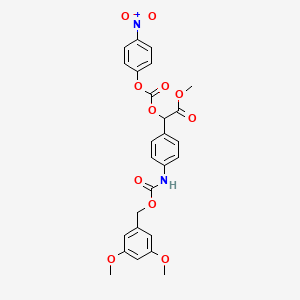
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

